molecular formula C12H21BN2O4 B009197 2,4-Di(tert-butoxy)pyrimidine-5-boronic acid CAS No. 109299-79-8

2,4-Di(tert-butoxy)pyrimidine-5-boronic acid

Cat. No.: B009197
CAS No.: 109299-79-8
M. Wt: 268.12 g/mol
InChI Key: SOJAZSRAXNFWRH-UHFFFAOYSA-N
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Description

2,4-Di(tert-butoxy)pyrimidine-5-boronic acid is a useful research compound. Its molecular formula is C12H21BN2O4 and its molecular weight is 268.12 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Studies

  • 2,4-Di(tert-butoxy)pyrimidine-5-boronic acid is utilized in the synthesis of various pyrimidine derivatives. For instance, a study by Brown & Ogden (1981) demonstrates its use in the synthesis of pseudouridine. This process involves several steps, including the reaction of 2,4-di-t-butoxy-5-lithiopyrimidine in specific conditions to yield various pyrimidine derivatives.

Chemical Reactions and Compound Formation

  • Research by Komkov et al. (2006) shows that this compound can be involved in multi-component condensation reactions. These reactions result in the formation of heterocyclic compounds, such as 7-(1,3-dioxocyclohex-2-ylidene)-7,8-dihydropyrido[2,3-d]pyrimidines, which can form boron chelates.

Involvement in Catalytic Processes

  • Anaby et al. (2014) in their study, published in Organometallics, explore the reactions of boronic reagents, like this compound, with organometallic systems. This research is significant in understanding new reaction pathways and advancing chemical catalysis, particularly in dehydrogenative addition and catalytic aryl–boron coupling reactions (Anaby et al., 2014).

Role in Antitumor Activity Studies

  • The compound is also relevant in the synthesis of derivatives with potential antitumor activities. For example, Raić-Malić et al. (2000) discuss the synthesis of pyrimidine derivatives of 2,3-O,O-dibenzyl-6-deoxy-L-ascorbic acid and their evaluation for antitumor activities.

Application in Coordination Chemistry

  • Studies like that of Azab et al. (2011) have investigated the coordination properties of pyrimidine derivatives with metal ions. Such studies contribute to the understanding of complex formation and potential applications in areas like sensor development and catalysis.

Utilization in Combinatorial Chemistry

  • The versatility of this compound is evident in its application in combinatorial chemistry for synthesizing libraries of compounds with potential biological activities. Xie et al. (2007) demonstrate this through the synthesis of a library of 2,4,5-substituted pyrimidines and their screening for antitumor activities.

Properties

IUPAC Name

[2,4-bis[(2-methylpropan-2-yl)oxy]pyrimidin-5-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21BN2O4/c1-11(2,3)18-9-8(13(16)17)7-14-10(15-9)19-12(4,5)6/h7,16-17H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOJAZSRAXNFWRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(N=C1OC(C)(C)C)OC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90371039
Record name (2,4-Di-tert-butoxypyrimidin-5-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109299-79-8
Record name (2,4-Di-tert-butoxypyrimidin-5-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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